Alkyne Linker Geometry and Conformational Restriction
The target compound contains a but-2-ynylene (–CH2–C≡C–CH2–) linker between the piperidine ring and the amide nitrogen, in contrast to commonly employed saturated butylene (–CH2–CH2–CH2–CH2–) or ethylene linkers found in many piperidine-benzamide analogs [1]. The alkyne motif introduces a linear, sp-hybridized segment that reduces conformational flexibility by eliminating two freely rotatable C–C bonds present in the saturated analog. No quantitative comparative biological data (e.g., receptor Ki, cellular IC50) could be identified for this specific compound versus a saturated-linker counterpart. The structural difference is supported by the reported SMILES string O=C(NCC#CCN1CCCCC1)c1ccc(-n2cccc2)cc1 .
| Evidence Dimension | Linker hybridization and conformational degrees of freedom |
|---|---|
| Target Compound Data | But-2-ynylene linker (sp-hybridized C≡C); 2 fewer rotatable bonds vs saturated analog |
| Comparator Or Baseline | Hypothetical saturated butylene-linked analog: –CH2–CH2–CH2–CH2– (all sp3-hybridized C–C bonds) |
| Quantified Difference | No biological difference quantified; conformational restriction predicted based on bond geometry |
| Conditions | In silico structural comparison based on SMILES notation; no biological assay data available |
Why This Matters
The rigid alkyne linker may enforce a distinct spatial presentation of the terminal piperidine to biological targets, making in-class substitution by saturated-linker analogs scientifically premature without head-to-head binding data.
- [1] US10745401B2. Condensed lactam derivative. Sumitomo Dainippon Pharma. Available at: https://patents.google.com/patent/US10745401B2/en (accessed 2026-05-06). View Source
